

2,2,6-trimethylcyclohexanone CAS number and molecular weight

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Compound of Interest

Compound Name: 2,2,6-Trimethylcyclohexanone

Cat. No.: B7803010

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An In-depth Technical Guide to 2,2,6-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2,6-trimethylcyclohexanone**, a significant ketone in organic synthesis and fragrance chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its known biological interactions, where information is available.

Core Chemical and Physical Data

2,2,6-Trimethylcyclohexanone is a cyclic ketone with the chemical formula $C_9H_{16}O$.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
CAS Number	2408-37-9	[1][2]
Molecular Weight	140.22 g/mol	[1][2]
Appearance	Colorless to light yellow clear liquid	[3]
Boiling Point	178-179 °C at 760 mmHg	[4]
Density	0.9 g/mL	[4]
Refractive Index	1.4470 at 20 °C	[4]
Purity (GC)	>96.0%	[3]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving **2,2,6-trimethylcyclohexanone** are critical for reproducible research. The following sections provide in-depth protocols based on established literature.

Synthesis of 2,2,6-Trimethylcyclohexanone Hydrazone

This protocol details the conversion of **2,2,6-trimethylcyclohexanone** to its corresponding hydrazone, a key intermediate for further functionalization.

Materials:

- **2,2,6-Trimethylcyclohexanone**
- Hydrazine hydrate (NH₂NH₂)
- Ethanol (EtOH)
- Magnesium sulfate (MgSO₄)
- Diethyl ether (Et₂O)

Procedure:

- A solution of **2,2,6-trimethylcyclohexanone** is prepared in ethanol.
- Hydrazine hydrate is added to the solution.
- The reaction mixture is heated to 85 °C and stirred for 42 hours.
- After cooling, the solvent is removed under reduced pressure.
- The residue is taken up in diethyl ether and washed with brine.
- The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield **2,2,6-trimethylcyclohexanone** hydrazone as a white crystalline solid. A 90% yield has been reported for this reaction.

Conversion of Hydrazone to Vinyl Iodide

This procedure outlines the synthesis of a vinyl iodide from the hydrazone intermediate, a versatile precursor for carbon-carbon bond formation.

Materials:

- **2,2,6-Trimethylcyclohexanone** hydrazone
- Iodine (I₂)
- 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Dry diethyl ether (Et₂O)
- Celite

Procedure:

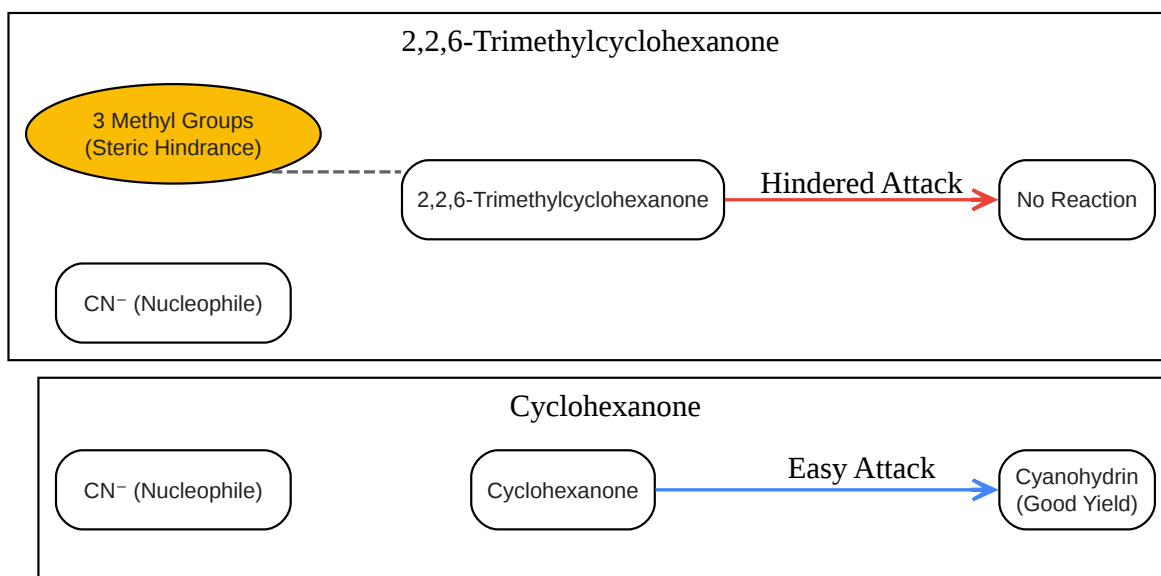
- A solution of **2,2,6-trimethylcyclohexanone** hydrazone and DBN (4 equivalents) is prepared in dry diethyl ether.
- A solution of iodine (2.2 equivalents) in dry diethyl ether is added dropwise to the hydrazone solution.

- The resulting brownish, turbid solution is stirred at room temperature for 64 hours.
- The reaction mixture is then filtered through a short pad of Celite.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by filtration through silica gel (eluting with 100% petroleum ether) to afford the vinyl iodide. A yield of 65% has been reported.

Chemical Reactivity and Steric Hindrance

The reactivity of **2,2,6-trimethylcyclohexanone** is significantly influenced by the steric hindrance created by the three methyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon.^{[1][5]}

A notable example is its reaction with hydrogen cyanide to form a cyanohydrin. While cyclohexanone readily undergoes this reaction in good yield, **2,2,6-trimethylcyclohexanone** does not, due to the steric hindrance preventing the cyanide ion from effectively attacking the carbonyl carbon.^{[1][5]}



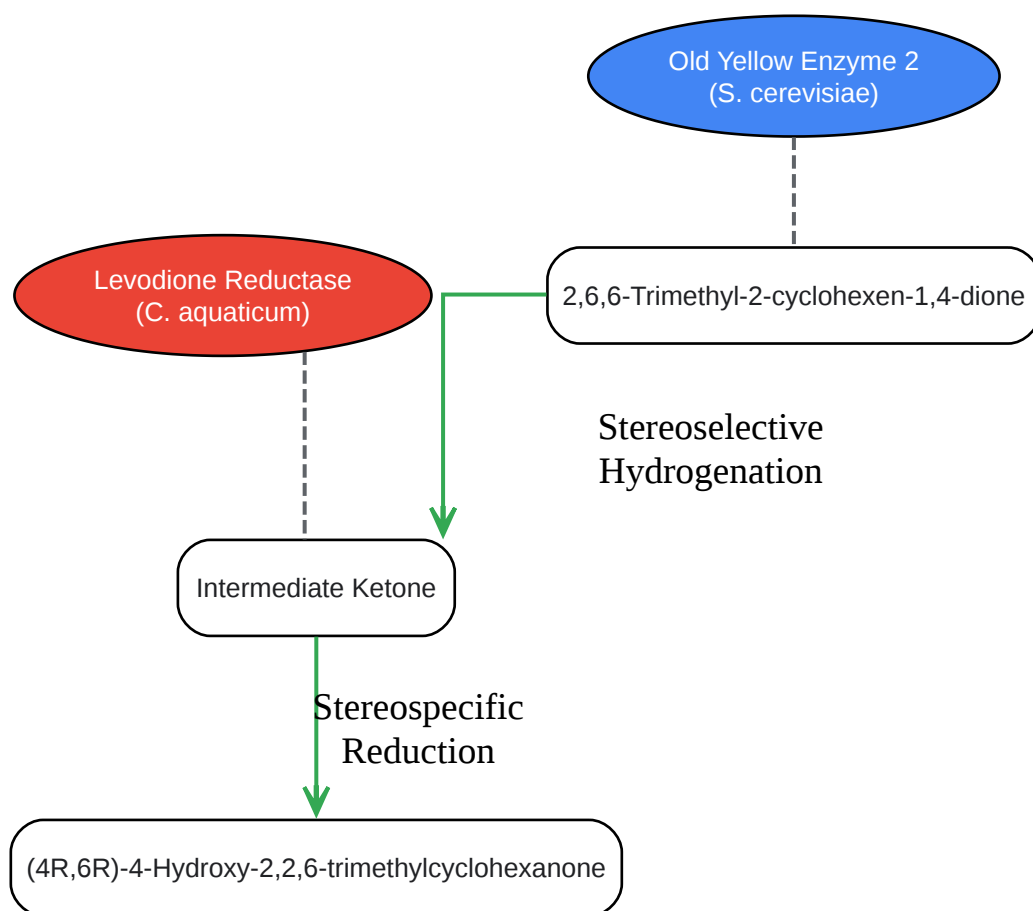
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Caption: Steric hindrance in cyanohydrin formation.

Biological Relevance and Enzymatic Transformations

While extensive research on the specific biological signaling pathways of **2,2,6-trimethylcyclohexanone** is limited, studies on related compounds provide insights into potential enzymatic transformations. One such example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce (4R,6R)-4-hydroxy-**2,2,6-trimethylcyclohexanone**, a chiral compound of interest.[6]

This biotransformation utilizes two distinct enzymes: Old Yellow Enzyme 2 from *Saccharomyces cerevisiae* and levodione reductase from *Corynebacterium aquaticum*.[6]



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Caption: Two-step enzymatic synthesis pathway.

Conclusion

2,2,6-Trimethylcyclohexanone is a valuable compound with well-defined chemical properties and synthetic utility. While its direct biological signaling pathways remain an area for further investigation, the study of its chemical reactivity and the enzymatic transformations of related structures provides a solid foundation for researchers in drug development and organic synthesis. The protocols and data presented in this guide are intended to support and facilitate future research in these fields.

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References

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- 3. Human Metabolome Database: Showing metabocard for (\pm)-2,2,6-Trimethylcyclohexanone (HMDB0033794) [hmdb.ca]
- 4. Give plausible explanation for each of the following:
(i) cyclohexanone forms cyanohydrin in good yield but 2,2,6-trimethylcyclohexanone does not.
(ii) there are two -NH₂ groups in semicarbazide. however, only one is involved in the formation of semicarbazones.
(iii) during the preparation of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst, the water or the ester should be removed as soon as it is formed.
give a synthetic route to convert ethanoic acid to butanoic acid. support your answer with balanced equations. [extramarks.com]
- 5. Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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